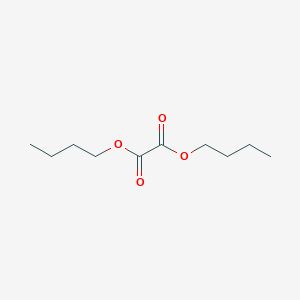
Dibutyl oxalate
Cat. No. B166012
Key on ui cas rn:
2050-60-4
M. Wt: 202.25 g/mol
InChI Key: JKRZOJADNVOXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04420633
Procedure details


In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.






Name
Identifiers


|
REACTION_CXSMILES
|
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a tubular reactor, there was packed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
per hour to subject
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced in a space time yield of 95 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04420633
Procedure details


In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.






Name
Identifiers


|
REACTION_CXSMILES
|
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a tubular reactor, there was packed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
per hour to subject
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced in a space time yield of 95 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
